molecular formula C14H11N5 B2551863 (2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 914636-48-9

(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile

Cat. No. B2551863
CAS RN: 914636-48-9
M. Wt: 249.277
InChI Key: JRZZCPQKEGMRLI-SUBGADEPSA-N
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Description

“(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile” is a chemical compound with the CAS No. 914636-48-9 . It has a molecular weight of 249.28 and a molecular formula of C14H11N5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.28 and a molecular formula of C14H11N5 . Other specific physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Novel 3-Heteroarylindoles

The compound has been utilized as a reagent in the synthesis of novel 3-heteroarylindoles. Researchers have reported its application in the preparation of meridianin D analogs and non-natural analogs. The reaction involves cyclization with α-heteroarylamines, leading to the formation of condensed indolylpyrimidines—a new class of meridianine natural product analogs .

Bioactive Molecules from Marine Sources

Interest in marine-derived bioactive molecules has grown significantly. This compound contributes to this field by serving as a building block for the synthesis of indole alkaloids. These alkaloids exhibit diverse biological activities, including anti-inflammatory, anticonvulsant, cardiovascular, and antibacterial properties .

Functionalized Heterocyclic Compounds

Enaminones, such as this compound, play a crucial role as synthetic intermediates. They serve as starting materials for the preparation of N-1 or N-2 substituted pyrazoles. The cyclization of enaminonitrile 2 with 1,2-bisnucleophiles results in these functionalized heterocyclic compounds .

Greener Synthesis of Benzimidazole-Substituted Indoles

Researchers have employed a greener strategy using ZnO nanoparticles as a reusable catalyst. This approach led to the synthesis of novel benzimidazole-substituted indoles, expanding the compound’s applications .

Fischer Indole Synthesis

The compound has been involved in the Fischer indole synthesis, yielding tricyclic indoles. For instance, refluxing the compound with phenylhydrazine hydrochloride in methanesulfonic acid (MsOH) produced the corresponding tricyclic indole in good yield .

Azepinoindole Formation

Through a series of steps, indole (−)-108 can be transformed into azepinoindole 109, further demonstrating the compound’s versatility .

properties

IUPAC Name

(Z)-2-amino-3-[(1-methylindol-3-yl)methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c1-19-9-10(11-4-2-3-5-14(11)19)8-18-13(7-16)12(17)6-15/h2-5,8-9H,17H2,1H3/b13-12-,18-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZZCPQKEGMRLI-FBUWTYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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